Product packaging for 5-Fluoro-2,9-dimethyl-1,10-phenanthroline(Cat. No.:)

5-Fluoro-2,9-dimethyl-1,10-phenanthroline

Cat. No.: B13453933
M. Wt: 226.25 g/mol
InChI Key: CGMWOQOZGVKYGC-UHFFFAOYSA-N
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Description

5-Fluoro-2,9-dimethyl-1,10-phenanthroline is a fluorinated derivative of 1,10-phenanthroline, a classic bidentate chelating ligand. The strategic 2,9-dimethyl substitution provides steric hindrance, which can prevent the formation of polynuclear complexes and enforce specific geometries around metal centers . The addition of a fluorine atom at the 5-position fine-tunes the electronic properties of the aromatic system, influencing the ligand's coordination behavior, photophysical characteristics, and overall reactivity . This molecular architecture makes it a valuable building block for constructing advanced coordination compounds. Its primary research value lies in the development of complexes with transition metals and lanthanides for applications in homogenous catalysis, luminescent materials, and supramolecular chemistry . The structure of a related compound, 5-fluoro-2,9-dimethyl-4,7-di(pyrrolidin-1-yl)-1,10-phenanthroline, has been confirmed by single-crystal X-ray diffraction, underscoring the reliability of this heterotricyclic system . This product is intended for research purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this and all chemicals with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11FN2 B13453933 5-Fluoro-2,9-dimethyl-1,10-phenanthroline

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-2,9-dimethyl-1,10-phenanthroline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2/c1-8-3-5-10-7-12(15)11-6-4-9(2)17-14(11)13(10)16-8/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGMWOQOZGVKYGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C3C(=C(C=C2C=C1)F)C=CC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Functionalization of 5 Fluoro 2,9 Dimethyl 1,10 Phenanthroline

Direct Synthetic Routes to 5-Fluoro-2,9-dimethyl-1,10-phenanthroline

The synthesis of this compound presents a unique challenge due to the need for precise regioselectivity in the fluorination step. Both direct fluorination of a pre-formed phenanthroline scaffold and a multi-step approach commencing from functionalized precursors are viable strategies.

Strategies for Regioselective Fluorination of Phenanthroline Scaffolds

Direct regioselective fluorination of the 2,9-dimethyl-1,10-phenanthroline (neocuproine) core at the 5-position is a challenging transformation. The electron-rich nature of the phenanthroline ring system typically leads to a mixture of products in electrophilic substitution reactions. However, modern fluorination reagents and methodologies offer potential pathways.

One promising approach involves the use of electrophilic fluorinating agents such as Selectfluor® (F-TEDA-BF4). The regioselectivity of such reactions can often be directed by the electronic and steric nature of the substituents already present on the ring. The methyl groups at the 2- and 9-positions are activating and direct electrophilic attack towards the 4- and 7-positions. However, the 5- and 6-positions are also susceptible to attack. Achieving high selectivity for the 5-position would likely require careful optimization of reaction conditions, including the choice of solvent and temperature.

Another potential strategy is nucleophilic aromatic substitution (SNAr) on a phenanthroline ring bearing a suitable leaving group at the 5-position, such as a nitro or halo group. While less common for introducing fluorine directly, certain activated systems can undergo fluorination with sources like potassium fluoride (B91410) under specific conditions.

Multi-Step Synthesis from Precursor Molecules

A more controlled and widely applicable approach to the synthesis of this compound involves a multi-step sequence starting from a pre-functionalized precursor. A plausible and effective route would commence with the synthesis of 5-amino-2,9-dimethyl-1,10-phenanthroline. This amino-substituted phenanthroline can be prepared through established methods, such as the nitration of 2,9-dimethyl-1,10-phenanthroline followed by reduction of the resulting 5-nitro derivative.

With 5-amino-2,9-dimethyl-1,10-phenanthroline in hand, the introduction of the fluorine atom can be achieved via the Balz-Schiemann reaction. This classic transformation involves the diazotization of the primary aromatic amine with a nitrite (B80452) source in the presence of a non-aqueous acid (e.g., HBF4), followed by thermal or photochemical decomposition of the resulting diazonium tetrafluoroborate (B81430) salt to yield the desired 5-fluoro derivative.

An alternative to the Balz-Schiemann reaction is the Sandmeyer-type reaction using a fluoride source, which may offer milder reaction conditions and improved yields in some cases.

Table 1: Proposed Multi-Step Synthesis of this compound

StepStarting MaterialReagents and ConditionsIntermediate/Product
12,9-Dimethyl-1,10-phenanthrolineHNO3/H2SO45-Nitro-2,9-dimethyl-1,10-phenanthroline
25-Nitro-2,9-dimethyl-1,10-phenanthrolineFe/HCl or SnCl2/HCl5-Amino-2,9-dimethyl-1,10-phenanthroline
35-Amino-2,9-dimethyl-1,10-phenanthroline1. NaNO2, HBF4; 2. HeatThis compound

Post-Synthetic Functionalization of the this compound Core

The presence of the fluorine atom at the 5-position, along with the methyl groups at the 2- and 9-positions, allows for a range of post-synthetic modifications to the this compound core. These transformations can be used to further tune the electronic properties of the molecule or to introduce new functionalities for various applications.

Oxidation Reactions of Methyl Groups

The methyl groups at the 2- and 9-positions of the phenanthroline ring are susceptible to oxidation. A well-established reagent for this transformation is selenium dioxide (SeO2). researchgate.netresearchgate.net The oxidation of 2,9-dimethyl-1,10-phenanthroline and its derivatives with SeO2 typically yields the corresponding 1,10-phenanthroline-2,9-dicarboxaldehyde. researchgate.netasianpubs.org

The electron-withdrawing nature of the fluorine atom at the 5-position is expected to slightly deactivate the phenanthroline ring, potentially making the oxidation of the methyl groups more challenging compared to the parent neocuproine (B1678164). However, with appropriate reaction conditions, such as elevated temperatures and a suitable solvent like dioxane, the selective oxidation to the dialdehyde (B1249045) is anticipated to be achievable. Further oxidation of the resulting aldehydes to carboxylic acids can also be accomplished using stronger oxidizing agents.

Table 2: Potential Oxidation Products of this compound

Starting MaterialOxidizing AgentPotential Product
This compoundSelenium Dioxide (SeO2)5-Fluoro-1,10-phenanthroline-2,9-dicarboxaldehyde
5-Fluoro-1,10-phenanthroline-2,9-dicarboxaldehydePotassium Permanganate (KMnO4)5-Fluoro-1,10-phenanthroline-2,9-dicarboxylic acid

Halogenation at Peripheral Positions

Further halogenation of the this compound core can provide access to poly-halogenated phenanthroline derivatives. Electrophilic halogenation, using reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), would be expected to occur at the remaining electron-rich positions of the phenanthroline ring. The directing effects of the existing substituents (two methyl groups and one fluorine) would influence the regioselectivity of this reaction. The 4- and 7-positions are the most likely sites for further electrophilic attack.

Free radical halogenation of the methyl groups is another possibility. Treatment of 2,9-dimethyl-1,10-phenanthroline with NBS or NCS under radical conditions can lead to the formation of 2,9-bis(halomethyl) derivatives. dtic.mil The presence of the 5-fluoro substituent is not expected to significantly hinder this transformation.

Nucleophilic Aromatic Substitution on Fluorinated Phenanthrolines

The fluorine atom at the 5-position of the phenanthroline ring is generally not a good leaving group for nucleophilic aromatic substitution unless the ring is highly activated by strong electron-withdrawing groups. However, in the context of coordinated metal complexes, the reactivity of the phenanthroline ligand can be altered. Nucleophilic attack on the phenanthroline ring can be facilitated by the coordination to a metal center, which withdraws electron density from the ligand. researchgate.net

Therefore, while direct nucleophilic displacement of the 5-fluoro substituent on the free ligand is unlikely under standard conditions, its replacement by other nucleophiles (e.g., alkoxides, amines) might be achievable in the corresponding metal complexes. The success of such reactions would depend on the nature of the metal, the other ligands in the coordination sphere, and the specific nucleophile employed.

4 Derivatization via Condensation Reactions (e.g., Schiff Base Formation)

The functionalization of the 1,10-phenanthroline (B135089) scaffold is a critical avenue for developing novel ligands with tailored properties for coordination chemistry, catalysis, and medicinal applications. One of the most effective methods for derivatizing the 2,9-dimethyl-1,10-phenanthroline core is through condensation reactions, particularly the formation of Schiff bases. This process requires a two-step synthetic pathway, beginning with the oxidation of the methyl groups, followed by condensation with primary amines.

The key intermediate required for Schiff base formation is the dialdehyde derivative, 1,10-phenanthroline-2,9-dicarboxaldehyde. This precursor is typically synthesized via the oxidation of the two methyl groups of 2,9-dimethyl-1,10-phenanthroline (neocuproine) or its substituted analogues. researchgate.netresearchgate.net The most common and effective oxidizing agent for this transformation is selenium dioxide (SeO₂). researchgate.netasianpubs.org The reaction involves refluxing the starting phenanthroline derivative with SeO₂ in a solvent such as dioxane, yielding the dialdehyde. asianpubs.org

Once the 1,10-phenanthroline-2,9-dicarboxaldehyde intermediate is obtained, it can readily undergo condensation reactions with a wide variety of primary amines to yield the corresponding di-imine or Schiff base derivatives. The general reaction involves mixing the dialdehyde with two equivalents of an amine, often under reflux in a solvent like ethanol. asianpubs.orgscirp.org The reaction is frequently catalyzed by a few drops of a strong acid, such as concentrated sulfuric acid, which has been shown to significantly increase the yield of the resulting Schiff base. researchgate.net

This synthetic strategy has been successfully applied to produce Schiff bases from various sulfur-containing amines, including thiosemicarbazide, S-alkyl/aryl dithiocarbazates, and 2-mercaptoaniline. researchgate.netscirp.org

The table below summarizes the reaction conditions for the formation of various Schiff bases from 1,10-phenanthroline-2,9-dicarboxaldehyde and its 5-substituted analogues, as documented in the scientific literature.

Table 1: Synthesis of Schiff Bases from 1,10-Phenanthroline-2,9-dicarboxaldehyde Derivatives
Phenanthroline PrecursorAmine ReactantSolventCatalystReaction TimeYieldReference
1,10-Phenanthroline-2,9-dicarboxaldehydeThiosemicarbazideEthanolHCl4 hours (reflux)56% asianpubs.org
1,10-Phenanthroline-2,9-dicarboxaldehydeS-methyl dithiocarbazate (SMDTC)EthanolH₂SO₄2 hours (reflux)- scirp.org
5-Nitro-1,10-phenanthroline-2,9-dicarboxaldehydeThiosemicarbazideEthanolH₂SO₄1 hour (reflux)85% researchgate.net
5-Bromo-1,10-phenanthroline-2,9-dicarboxaldehydeThiosemicarbazideEthanolH₂SO₄1 hour (reflux)82% researchgate.net
5-Nitro-1,10-phenanthroline-2,9-dicarboxaldehydeS-benzyl dithiocarbazate (SBDTC)EthanolH₂SO₄1 hour (reflux)88% researchgate.net
5-Bromo-1,10-phenanthroline-2,9-dicarboxaldehydeS-benzyl dithiocarbazate (SBDTC)EthanolH₂SO₄1 hour (reflux)86% researchgate.net

The successful synthesis of Schiff bases from 5-bromo and 5-nitro substituted phenanthroline dialdehydes strongly supports the viability of this approach for the derivatization of this compound. researchgate.net The established two-step process of oxidation followed by acid-catalyzed condensation provides a robust and versatile platform for creating a diverse library of Schiff base ligands built upon the phenanthroline framework.

Advanced Spectroscopic and Electrochemical Characterization of 5 Fluoro 2,9 Dimethyl 1,10 Phenanthroline and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. For fluorinated phenanthroline derivatives, a combination of proton, carbon, fluorine, and nitrogen NMR provides a complete picture of the molecular framework.

Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Assignment

Proton (¹H) NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of substituted phenanthrolines, the aromatic region of the spectrum is particularly diagnostic, revealing the substitution pattern on the heterocyclic rings. The methyl groups at the 2- and 9-positions typically appear as sharp singlet signals in the upfield region of the spectrum.

For the analogous compound, 4,7-Dichloro-5-fluoro-2,9-dimethyl-1,10-phenanthroline, specific ¹H NMR data has been reported, which allows for precise signal assignment. nih.govsbc.org.pl The presence of two distinct singlets for the methyl groups and multiple signals in the aromatic region confirms the asymmetric nature of the molecule. nih.govsbc.org.pl

Table 1: ¹H NMR Spectral Data for 4,7-Dichloro-5-fluoro-2,9-dimethyl-1,10-phenanthroline in CDCl₃ nih.govsbc.org.pl

Chemical Shift (δ) ppm Multiplicity Number of Protons Assignment
2.97 Singlet 3H CH₃
3.01 Singlet 3H CH₃
7.67 Singlet 1H Aromatic H
7.68 Singlet 1H Aromatic H
7.86 Doublet * Aromatic H

*Multiplicity and proton count for this signal were not fully detailed in the snippet.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Signals are observed for the methyl carbons, aromatic carbons, and the quaternary carbons of the phenanthroline core. The chemical shifts are sensitive to the electronic effects of the substituents; for instance, carbons bonded to the electronegative fluorine and nitrogen atoms will be shifted downfield. While specific ¹³C data for this exact analogue is not available in the cited sources, analysis of related phenanthroline compounds shows characteristic signals for aromatic carbons typically in the 120-150 ppm range, while methyl carbons appear much further upfield. rsc.org

Fluorine-19 (¹⁹F) NMR for Fluorine Environment Elucidation

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to probe the fluorine atoms within a molecule. wikipedia.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to detect. wikipedia.orgbiophysics.org Its key advantage is a very large chemical shift range (over 800 ppm), which makes the ¹⁹F signal exquisitely sensitive to the local electronic environment. wikipedia.org

For 5-Fluoro-2,9-dimethyl-1,10-phenanthroline, a singlet in the ¹⁹F NMR spectrum would definitively confirm the presence of the single fluorine atom. The precise chemical shift provides insight into the electronic effects of the surrounding aromatic system and methyl groups. Furthermore, upon complexation with a metal ion, the chemical shift of the fluorine nucleus is expected to change, providing a powerful handle to study ligand-metal interactions and the kinetics of complex formation. biophysics.org For example, NMR titration studies on other fluorinated phenanthroline diamides have shown that complexation with lutetium can lead to shifts of approximately 13 ppm in the ¹⁹F NMR spectrum. mdpi.com

Nitrogen-15 (¹⁵N) Solid-State NMR Studies (CP/MAS NMR)

While solution-state NMR is powerful, solid-state NMR provides crucial information about molecular structure and intermolecular interactions in the crystalline form. Nitrogen-15 (¹⁵N) solid-state NMR, often performed using Cross-Polarization/Magic Angle Spinning (CP/MAS) techniques, is used to investigate the non-equivalent nitrogen environments in the phenanthroline core. nih.gov

This technique is particularly sensitive to differences in coordination and hydrogen bonding. Studies on a range of substituted 1,10-phenanthrolines have utilized ¹⁵N CP/MAS NMR to characterize the influence of different substituents on the nitrogen atoms. nih.gov The ¹⁵N chemical shift of a free 1,10-phenanthroline (B135089) is reported as -74.4 ppm, while that of 2,9-dimethyl-1,10-phenanthroline is -80.2 ppm. nih.gov The introduction of a fluorine atom at the 5-position would be expected to influence these values, providing a signature of the electronic perturbation caused by the substituent.

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy Analysis of Bond Stretches

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrations such as stretching and bending of chemical bonds. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). Specific functional groups absorb at characteristic frequencies. For a substituted phenanthroline, key stretches include C-H vibrations from the methyl and aromatic groups, C=C and C=N stretches within the aromatic rings, and the C-F stretch. The positions of the C=C and C=N bands are particularly indicative of the electronic structure of the heterocyclic system and can shift upon coordination to a metal ion. rsc.org

FTIR data recorded for 4,7-Dichloro-5-fluoro-2,9-dimethyl-1,10-phenanthroline provides a clear example of the vibrational modes present in this class of compounds. researchgate.net

Table 2: Selected FTIR Spectral Data for 4,7-Dichloro-5-fluoro-2,9-dimethyl-1,10-phenanthroline researchgate.net

Wavenumber (cm⁻¹) Tentative Assignment
2963 C-H stretch (methyl)
1637 C=C / C=N stretch (aromatic ring)
1568 C=C / C=N stretch (aromatic ring)
1522 C=C / C=N stretch (aromatic ring)
1402 C-H bend (methyl)
1385 C-H bend (methyl)

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy is another form of vibrational spectroscopy that relies on the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent complement to FTIR for characterizing the skeletal modes of aromatic systems.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides critical insights into the electronic structure and potential applications of this compound, particularly in photonics and sensing.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis absorption spectrum of this compound is expected to be dominated by transitions within the aromatic phenanthroline core. Typically, phenanthroline and its derivatives exhibit intense absorption bands in the ultraviolet region, which are attributable to spin-allowed π → π* transitions. A lower intensity band, corresponding to the n → π* transition involving the non-bonding electrons on the nitrogen atoms, may also be observed.

The introduction of substituents—a fluorine atom at the 5-position and methyl groups at the 2- and 9-positions—would be expected to modulate these transitions. The electron-withdrawing nature of the fluorine atom could induce a slight hypsochromic (blue) shift, while the electron-donating methyl groups may cause a minor bathochromic (red) shift.

Upon coordination to a metal center, new absorption bands can appear. These are often metal-to-ligand charge-transfer (MLCT) bands, which are crucial for the photophysical properties of the resulting complexes. For instance, copper(I) complexes with substituted phenanthrolines are known to display strong MLCT absorption bands in the visible region (around 450 nm). However, specific experimental absorption maxima (λmax) and molar extinction coefficients (ε) for this compound are not extensively documented in available scientific literature.

Luminescence and Fluorescence Properties of this compound Systems

As a rigid aromatic heterocycle, this compound is anticipated to exhibit intrinsic fluorescence in solution. The emission properties, including the emission maximum (λem), fluorescence quantum yield (ΦF), and excited-state lifetime (τ), would be influenced by the solvent polarity and the nature of the substituents. The fluorescence of 2,9-disubstituted phenanthroline derivatives has been shown to be sensitive to the presence of specific metal ions, suggesting potential applications in fluorescent sensors.

Mass Spectrometry Techniques

Mass spectrometry is an indispensable tool for the structural confirmation and purity assessment of synthesized this compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is the definitive method for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C14H11FN2), the theoretical exact mass can be precisely calculated. Experimental determination via HRMS, typically using techniques like Electrospray Ionization (ESI), would involve observing the protonated molecular ion, [M+H]+. A close match between the measured and theoretical mass (usually within 5 ppm) confirms the molecular formula. Although this is a standard characterization technique, published experimental HRMS data for this specific compound is scarce.

Table 1: Theoretical Exact Mass for this compound
Molecular FormulaSpeciesCalculated Exact Mass
C₁₄H₁₁FN₂[M+H]⁺227.09825

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Derivatives

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. It would be employed to assess the purity of this compound following its synthesis. The gas chromatogram would indicate the presence of any impurities, such as starting materials or by-products, while the mass spectrum of the main peak would confirm the identity of the compound by its molecular ion and characteristic fragmentation pattern. This technique is also suitable for the analysis of any volatile derivatives that might be prepared from the parent compound. However, specific GC-MS studies detailing the analysis of this compound have not been reported in the reviewed literature.

Electrochemical Characterization

Electrochemical methods, such as cyclic voltammetry (CV), are used to investigate the redox properties of this compound and its metal complexes. These properties are fundamental to their application in catalysis, molecular electronics, and sensing.

The CV of the free ligand would reveal its oxidation and reduction potentials. The phenanthroline core is reducible, and the potential at which this occurs is sensitive to substitution. The presence of the electron-withdrawing fluorine atom at the 5-position is expected to make the ligand easier to reduce (i.e., occur at a less negative potential) compared to the non-fluorinated parent compound, 2,9-dimethyl-1,10-phenanthroline (neocuproine).

Upon coordination to a redox-active metal, the electrochemical profile becomes more complex. The CV of a metal complex of this compound would show metal-centered and/or ligand-centered redox processes. The potentials of these processes provide information about the electronic influence of the ligand on the metal center and the stability of different oxidation states. Despite the importance of this data, specific experimental electrochemical values for this compound and its complexes are not currently available in the scientific literature.

Cyclic Voltammetry for Redox Potential Determination

A thorough review of scientific literature and chemical databases reveals a notable absence of specific experimental data on the cyclic voltammetry of this compound. Consequently, detailed research findings, including specific redox potentials determined via cyclic voltammetry for this particular compound and its complexes, are not available in published literature.

While studies on related substituted 1,10-phenanthroline derivatives exist, providing a general understanding of how substituents can influence redox potentials, direct experimental values for the 5-fluoro-2,9-dimethyl variant have not been reported. Research on other 5-substituted phenanthrolines, for instance, has shown that electron-withdrawing groups tend to make the reduction of the phenanthroline ring less accessible. However, without direct experimental measurement for this compound, any specific values would be speculative.

Therefore, a data table of redox potentials for this compound cannot be provided at this time due to the lack of available empirical data.

Correlation of Electrochemical Properties with Electronic Structure

Similarly, a detailed analysis correlating the specific electrochemical properties of this compound with its electronic structure is not present in the current body of scientific literature. Such a correlation would typically involve a combination of experimental electrochemical data and computational studies, such as Density Functional Theory (DFT) calculations, to elucidate the relationship between the molecular orbitals of the compound and its redox behavior.

General principles of physical organic chemistry would suggest that the introduction of a fluorine atom at the 5-position of the 2,9-dimethyl-1,10-phenanthroline framework would influence its electronic structure. The high electronegativity of fluorine would exert an electron-withdrawing inductive effect on the aromatic system. This is generally expected to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which could, in turn, affect the reduction potential of the molecule. The methyl groups at the 2 and 9 positions, being electron-donating, would have an opposing electronic influence.

However, without specific experimental data from techniques like cyclic voltammetry and detailed computational analysis for this compound, a scientifically rigorous correlation between its electrochemical properties and electronic structure cannot be formulated. Any such discussion would remain qualitative and speculative.

Structural Elucidation and Supramolecular Interactions of 5 Fluoro 2,9 Dimethyl 1,10 Phenanthroline Systems

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

No powder X-ray diffraction patterns for 5-Fluoro-2,9-dimethyl-1,10-phenanthroline have been found in the searched literature. This technique is used to assess the crystallinity and phase purity of a bulk sample, but no such studies are available.

Scanning Electron Microscopy (SEM) for Morphology Studies of Materials Incorporating the Compound

There are no published scanning electron microscopy studies for materials incorporating this compound. Consequently, information regarding the surface morphology, particle size, and shape of this compound or its composites is not available.

While extensive research exists for the parent compound, 2,9-dimethyl-1,10-phenanthroline (also known as neocuproine), and other substituted phenanthroline derivatives, the strict adherence to the subject compound "this compound" prevents the inclusion of data from these related molecules. The introduction of a fluorine atom at the 5-position would be expected to influence the electronic properties, intermolecular interactions, and crystal packing of the molecule, making direct extrapolation from non-fluorinated analogues scientifically unsound for this detailed level of analysis.

Should research on the synthesis and structural characterization of this compound be published in the future, this article can be updated to include the specific experimental data and analysis requested.

Coordination Chemistry of 5 Fluoro 2,9 Dimethyl 1,10 Phenanthroline As a Ligand

Fundamental Ligand Characteristics

Denticity and Preferred Coordination Modes of 5-Fluoro-2,9-dimethyl-1,10-phenanthroline

This compound, like its parent compound 1,10-phenanthroline (B135089), functions as a bidentate ligand. It coordinates to a metal center through its two nitrogen atoms. This mode of coordination is a hallmark of phenanthroline-based ligands, which are known to form stable chelate complexes with a variety of metals. The rigid, planar structure of the phenanthroline backbone ensures that the nitrogen atoms are well-positioned to form a five-membered chelate ring with a metal ion.

The presence of substituents, in this case, a fluoro group at the 5-position and methyl groups at the 2 and 9 positions, does not alter the fundamental bidentate nature of the ligand. However, these substituents do significantly influence the steric and electronic properties, which in turn affect the coordination geometry and stability of the resulting metal complexes.

Electronic and Steric Effects of Fluoro and Methyl Substituents on Coordination Behavior

The coordination behavior of this compound is a direct consequence of the interplay between the electronic effects of the fluoro substituent and the steric effects of the methyl substituents.

Electronic Effects: The fluoro group at the 5-position is strongly electron-withdrawing. This has a significant impact on the electronic properties of the phenanthroline ring system. By withdrawing electron density, the fluoro group reduces the basicity of the nitrogen donor atoms. This decreased basicity can lead to weaker metal-ligand bonds compared to unsubstituted phenanthroline. The electron-withdrawing nature of substituents on the phenanthroline ring has been shown to inversely correlate with the affinity for metal ions. mdpi.com

Steric Effects: The methyl groups at the 2 and 9 positions introduce significant steric hindrance around the nitrogen donor atoms. researchgate.net This steric bulk has a profound effect on the coordination geometry of the metal complexes. For instance, in the case of copper complexes, the steric hindrance from the 2,9-dimethyl groups favors a tetrahedral coordination geometry for Cu(I) and can destabilize the formation of tris-chelated octahedral complexes, which are common for the unsubstituted 1,10-phenanthroline ligand. wikipedia.org This steric effect is a powerful tool for controlling the coordination number and geometry of the resulting metal complexes. researchgate.net

The combination of these electronic and steric effects in this compound results in a ligand with a unique coordination profile. The reduced basicity of the nitrogen atoms due to the fluoro group, coupled with the steric demands of the methyl groups, can lead to the formation of complexes with distinct structural and electronic properties.

Ligand Field Strength and Metal Ion Selectivity

The ligand field strength of this compound is influenced by the electronic modifications induced by the fluoro substituent. The electron-withdrawing nature of the fluorine atom is expected to decrease the ligand field strength compared to the unsubstituted 2,9-dimethyl-1,10-phenanthroline. This is because the reduced electron density on the nitrogen atoms leads to a weaker interaction with the metal d-orbitals.

A significant aspect of ligands with substituents at the 2 and 9 positions is their ability to exhibit metal ion selectivity. The steric hindrance imposed by the methyl groups is particularly influential in this regard. For example, 2,9-dimethyl-1,10-phenanthroline (neocuproine) is known to be highly selective for copper(I). wikipedia.org This selectivity arises because the steric bulk favors the formation of tetrahedral [Cu(neocuproine)₂]⁺ complexes, which is the preferred geometry for Cu(I). wikipedia.org

Similarly, it can be anticipated that this compound would also exhibit selectivity for metal ions that favor lower coordination numbers and tetrahedral or distorted geometries. The combination of steric hindrance and modified electronic properties could potentially be exploited for the selective complexation of specific metal ions in a mixture. The rigidity of the phenanthroline backbone, combined with the specific spatial arrangement of the donor atoms, enhances this selectivity. capes.gov.br

Synthesis and Characterization of Metal Complexes

While specific studies on the synthesis and characterization of metal complexes with this compound are not extensively documented, the behavior of related substituted phenanthroline ligands provides a strong basis for understanding its coordination chemistry.

Mononuclear and Polynuclear Complexes with Transition Metals (e.g., Cu, Ir, Pb, Ni, Pt, Ru)

Complexes of 2,9-dimethyl-1,10-phenanthroline and other substituted phenanthrolines with a range of transition metals have been reported, offering insights into the expected coordination behavior of its 5-fluoro derivative.

Copper (Cu): Copper complexes with 2,9-dimethyl-1,10-phenanthroline are well-studied. These complexes are known for their redox activity and have been investigated for applications in catalysis and as potential anticancer agents. nih.gov The steric hindrance of the methyl groups is a key factor in stabilizing the copper(I) oxidation state. A series of water-soluble copper(II) complexes based on 2,9-dimethyl-1,10-phenanthroline have also been synthesized and characterized. mdpi.com The introduction of a 5-fluoro substituent is expected to modulate the redox properties and stability of these copper complexes.

Iridium (Ir): Cationic iridium(III) complexes bearing substituted phenanthroline ligands have been synthesized and investigated for their photophysical properties. nih.gov These complexes often exhibit strong luminescence and have applications in organic light-emitting diodes (OLEDs) and as cellular imaging agents. researchgate.net

Nickel (Ni): Nickel(II) complexes with 2,9-disubstituted-1,10-phenanthroline ligands have been synthesized and used as catalysts for ethylene (B1197577) oligomerization. researchgate.net The structure of these complexes is typically a distorted octahedral or trigonal-bipyramidal geometry. mdpi.com

Platinum (Pt): Platinum(II) complexes incorporating 2,9-dimethyl-1,10-phenanthroline have been prepared. wikipedia.org Square planar complexes of the type [PtX₂(2,9-dimethyl-1,10-phenanthroline)] are known. wikipedia.org Additionally, water-soluble platinum(II) phenanthroline complexes have been tested as analogues to cisplatin. rsc.org

Ruthenium (Ru): Ruthenium(II) complexes with substituted phenanthroline ligands are of great interest due to their rich photophysical and electrochemical properties, with applications in sensing, catalysis, and as potential anticancer agents. mdpi.comresearchgate.netnih.gov The steric and electronic properties of the ligands play a crucial role in tuning the properties of these complexes.

Examples of Transition Metal Complexes with Related Phenanthroline Ligands

MetalLigandComplex Formula (Example)Coordination Geometry (Example)Reference
Copper (Cu)2,9-dimethyl-1,10-phenanthroline[Cu(NO₃)₂(dmphen)]Not specified mdpi.com
Iridium (Ir)2-aryloxazolo[4,5-f] capes.gov.brresearchgate.netphenanthrolineCationic Ir(III) complexesNot specified nih.gov
Lead (Pb)2,9-dimethyl-1,10-phenanthroline[Pb(dmphen)(NO₃)₂]Eight-coordinate researchgate.net
Nickel (Ni)2,9-disubstituted-1,10-phenanthrolineNi complexesDistorted trigonal-bipyramidal researchgate.net
Platinum (Pt)2,9-dimethyl-1,10-phenanthroline[PtX₂(2,9-dimethyl-1,10-phenanthroline)]Square planar wikipedia.org
Ruthenium (Ru)2,9-dimethyl-1,10-phenanthrolineRu(dmp)₂(ipbp)₂Not specified researchgate.net

Coordination Complexes with Lanthanoid and Actinoid Elements

The coordination chemistry of phenanthroline-based ligands with lanthanoid and actinoid elements is an area of active research, particularly in the context of nuclear waste reprocessing and the development of luminescent materials.

Fluorinated phenanthroline diamides have been synthesized and their complexation with lanthanoids has been studied. nih.gov These studies have shown that such ligands can be effective in forming stable complexes with f-elements. The introduction of fluorine atoms into the phenanthroline core can influence the solubility and extraction properties of the complexes. nih.gov

While there are no specific reports on the complexes of this compound with lanthanoids and actinoids, the existing research on related ligands suggests that it would be a viable candidate for complexing these elements. The steric bulk of the methyl groups and the electronic influence of the fluoro group would likely impact the coordination number and the stability of the resulting f-element complexes. For instance, lanthanide(III) complexes with 5-nitro-1,10-phenanthroline (B1664666) have been synthesized and their photophysical properties studied, indicating that substituted phenanthrolines can efficiently sensitize the luminescence of lanthanide ions. researchgate.net

Detailed Theoretical and Computational Investigations of this compound Not Available in Current Scientific Literature

Following a comprehensive search of scientific databases and scholarly publications, detailed theoretical and computational studies specifically focused on the compound This compound are not presently available. Consequently, the specific data required to construct an article based on the provided outline—including Density Functional Theory (DFT) calculations and Molecular Dynamics (MD) simulations for this exact molecule—could not be located.

The performed searches yielded information on related, but distinct, chemical compounds. For instance, research exists on the synthesis and properties of other fluorinated phenanthrolines, such as 4,7-difluoro-2,9-dimethyl-1,10-phenanthroline and various 5-fluoro-1,10-phenanthroline (B3049057) derivatives. mdpi.commdpi.com Additionally, extensive literature is available detailing the application of DFT and MD methodologies to different phenanthroline-based structures and their metal complexes. nih.govnih.govnih.govnih.gov These studies provide insights into the molecular geometries, electronic properties, and spectroscopic parameters of a range of phenanthroline derivatives.

However, no publications were identified that specifically report on the following for this compound:

Theoretical and Computational Investigations of 5 Fluoro 2,9 Dimethyl 1,10 Phenanthroline

Density Functional Theory (DFT) Calculations:

Optimized molecular geometries and electronic structures.

Analyses of Frontier Molecular Orbitals (HOMO-LUMO gaps and spatial distributions).

Calculated spectroscopic parameters such as NMR chemical shifts or UV-Vis transitions.

Predicted redox potentials.

Molecular Dynamics (MD) Simulations:

Studies on its conformational flexibility and dynamic behavior in a solution.

While general principles of computational chemistry allow for a theoretical description of how such studies would be conducted, the absence of specific research on 5-Fluoro-2,9-dimethyl-1,10-phenanthroline means that no "detailed research findings" or "data tables" can be provided. Generating such specific scientific data would require conducting novel, original research in a computational chemistry laboratory.

Therefore, it is not possible to fulfill the request for a thorough and scientifically accurate article adhering to the specified outline for this particular compound at this time.

Intermolecular Interactions in Solution and Solid State

The physical and chemical behavior of this compound in condensed phases is governed by a variety of non-covalent interactions. The introduction of a fluorine atom and two methyl groups onto the 1,10-phenanthroline (B135089) core significantly influences its molecular electrostatic potential and steric profile, thereby dictating its interaction with surrounding molecules in both solution and the solid state.

To illustrate the nature of these interactions, a hypothetical data table summarizing the expected intermolecular forces is presented below.

Interaction TypeParticipating GroupsExpected Significance in Solid State
π-π StackingPhenanthroline ringsHigh
C-H···F Hydrogen BondingMethyl C-H and FluorineModerate
C-H···N Hydrogen BondingMethyl C-H and Phenanthroline NitrogenModerate
van der Waals ForcesEntire moleculeHigh

Quantum Chemical Methods for Reactivity Predictions

Quantum chemical calculations offer a powerful lens through which to predict and understand the reactivity of this compound. nih.gov Density Functional Theory (DFT) is a particularly well-suited method for studying molecules of this size, providing a good balance between computational cost and accuracy. ui.edu.ng

By calculating various molecular properties, one can gain insights into the molecule's electronic structure and how it will behave in chemical reactions. Key parameters that are typically calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. ui.edu.ng

Furthermore, the molecular electrostatic potential (MEP) surface can be calculated to visualize the electron density distribution around the molecule. This allows for the identification of electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). For this compound, the nitrogen atoms are expected to be the most electron-rich sites, making them susceptible to electrophilic attack or coordination to metal ions. The fluorine atom will draw electron density, creating a more electron-deficient region on the adjacent carbon atom.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of reactivity. These include electronegativity (χ), chemical hardness (η), and global softness (S). These parameters are invaluable for comparing the reactivity of different molecules and for predicting the outcome of chemical reactions. mdpi.com For instance, a study on the corrosion inhibition potentials of imidazo[4,5-f] nih.govrsc.orgphenanthroline derivatives demonstrated how these quantum chemical parameters correlate with experimental observations. ui.edu.ng

A representative table of the types of quantum chemical data that would be generated for this compound is shown below. The values are hypothetical and for illustrative purposes only.

ParameterDescriptionHypothetical Value
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.5 eV
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.2 eV
HOMO-LUMO Gap (ΔE)Energy difference between HOMO and LUMO5.3 eV
Electronegativity (χ)Tendency to attract electrons3.85
Chemical Hardness (η)Resistance to change in electron distribution2.65
Global Softness (S)Reciprocal of chemical hardness0.38

These computational approaches, which have been successfully applied to a wide range of organic molecules, would provide a detailed and predictive understanding of the chemical behavior of this compound, guiding future experimental work. rsc.org

Advanced Research Applications of 5 Fluoro 2,9 Dimethyl 1,10 Phenanthroline in Materials and Catalysis

Catalytic Applications

The rigid, planar structure and strong chelating ability of the 1,10-phenanthroline (B135089) ring system make it a privileged ligand in catalysis. rsc.org The addition of substituents allows for precise control over the catalyst's performance.

Homogeneous Catalysis Utilizing 5-Fluoro-2,9-dimethyl-1,10-phenanthroline Ligands

Metal complexes featuring 2,9-dimethyl-1,10-phenanthroline (neocuproine) are effective in various homogeneous catalytic reactions. The bulky methyl groups at the 2 and 9 positions create a sterically hindered coordination sphere around the metal ion, which can influence substrate selectivity and prevent catalyst deactivation pathways like the formation ofμ-oxo dimers. For instance, palladium complexes with neocuproine (B1678164) have demonstrated high efficacy in the aerobic oxidation of alcohols. researchgate.net

The incorporation of a fluorine atom at the 5-position is a strategic modification intended to modulate the ligand's electronic properties. The high electronegativity of fluorine exerts a strong electron-withdrawing inductive effect on the phenanthroline ring system. This modification can alter the redox potential of the metal center, potentially enhancing its catalytic activity and stability in various transformations. While specific studies detailing the use of this compound in homogeneous catalysis are not yet widespread, its design principles are rooted in established strategies for catalyst optimization. For example, substituted phenanthroline ligands are crucial in copper-catalyzed reactions, such as cross-coupling to form ynamides and atom-transfer radical cyclizations (ATRC). rsc.orgcore.ac.uk The electronic tuning provided by the 5-fluoro group could offer advantages in such reactions by stabilizing the catalytically active species.

Development of Metal Oxidation Catalysts

A significant challenge in oxidation catalysis is the degradation of the ligand under harsh oxidative conditions. Research has shown that functionalizing phenanthroline ligands with halogens, particularly fluorine, can enhance and prolong the activity of metal oxidation catalysts. dtic.mil This is because the strong carbon-fluorine bond is resistant to oxidative cleavage.

Studies have focused on creating oxidatively robust ligands by halogenating the methyl groups of 2,9-dimethyl-1,10-phenanthroline, yielding derivatives like 2,9-bis(trifluoromethyl)-1,10-phenanthroline. dtic.mil These ligands are designed for use in metal complexes that activate dioxygen and hydrogen peroxide for hydrocarbon oxygenation. dtic.mil Similarly, placing a fluorine atom on the aromatic backbone at the 5-position is another rational approach to increasing the oxidative stability of the ligand itself. Copper-phenanthroline complexes are known to be particularly efficient in catalyzing the formation of reactive oxygen species (ROS), a process that can be harnessed for targeted oxidation but also poses a risk to the catalyst's integrity. nih.gov The electronic stabilization and increased bond strengths conferred by the 5-fluoro substituent are expected to result in more durable and efficient metal oxidation catalysts.

Investigation in Photoredox Catalysis

Visible-light photoredox catalysis has become a powerful tool in organic synthesis, relying on photocatalysts that can engage in single-electron transfer (SET) processes upon photoexcitation. princeton.edu Transition metal complexes, particularly those of ruthenium and iridium with polypyridyl ligands like 1,10-phenanthroline, are among the most common photocatalysts. core.ac.ukmdpi.com

The properties of these photocatalysts—such as their absorption spectra, excited-state lifetimes, and redox potentials—are highly dependent on the structure of their ligands. mdpi.com Modifying the 1,10-phenanthroline ligand is a key strategy for tuning these properties. The introduction of an electron-withdrawing fluorine atom at the 5-position of the 2,9-dimethyl-1,10-phenanthroline scaffold can significantly alter the electronic characteristics of the resulting metal complex. This can shift the ground and excited-state redox potentials, making the catalyst a stronger or weaker oxidant or reductant, thereby tailoring its reactivity for specific synthetic transformations. mdpi.com For example, copper complexes with substituted phenanthroline ligands like 2,9-bis(p-anisyl)-1,10-phenanthroline have been shown to act as potent reductants in their photoexcited state, enabling transformations not possible with more common ruthenium catalysts. princeton.edu

Luminescent and Photofunctional Materials

The rigid and aromatic nature of the 1,10-phenanthroline framework makes it an excellent building block for luminescent materials. rsc.orgresearchgate.net When coordinated to metal ions such as ruthenium(II), rhenium(I), or europium(III), these ligands facilitate the formation of complexes with unique and tunable photophysical properties. cardiff.ac.ukmdpi.comsoton.ac.uk

Design and Synthesis of Photosensitizers for Solar Energy Conversion (e.g., Dye-Sensitized Solar Cells)

In dye-sensitized solar cells (DSSCs), a photosensitizer dye absorbs sunlight and injects an electron into a semiconductor material, typically TiO₂. Ruthenium(II) complexes containing polypyridyl ligands are benchmark sensitizers for this application. The design of the ancillary ligands in these complexes is critical for optimizing device performance.

Research has explicitly demonstrated that fluoro-substitution on phenanthroline-based ancillary ligands in ruthenium sensitizers is a key factor in improving DSSC performance. rsc.org In a study comparing three ruthenium sensitizers, the complex containing a fluorinated phenanthroline ligand (RuLF) showed a significantly higher power-conversion efficiency than its non-fluorinated analogues. rsc.org The fluoro-substitution was found to increase the density of the dye on the TiO₂ surface, modify the molecular packing, and tune the electronic properties of the dye. rsc.org These combined effects led to enhanced efficiency, demonstrating that fluorination is a viable strategy for designing the next generation of ruthenium sensitizers. rsc.org

Table 1: Performance Comparison of Ruthenium Sensitizers in Dye-Sensitized Solar Cells

Sensitizer Ancillary Ligand Power-Conversion Efficiency (η) Relative Efficiency Improvement
RuLF 2-(4-fluorophenyl)-1H-imidazo[4,5-f] rsc.orgrsc.orgphenanthroline 7.28% -
RuLN 4-(1H-imidazo[4,5-f] rsc.orgrsc.orgphenanthrolin-2-yl)-N,N-dimethylaniline 5.87% (approx.) RuLF is 24% higher
RuLC 2-(4-methylphenyl)-1H-imidazo[4,5-f] rsc.orgrsc.orgphenanthroline 4.38% (approx.) RuLF is 66% higher
N719 Standard Benchmark Dye 7.50% -

Data derived from research on analogous fluorinated phenanthroline systems. rsc.org

Fabrication of Light-Emitting Materials

Phenanthroline derivatives are widely used in the fabrication of organic light-emitting diodes (OLEDs) and other luminescent materials due to their excellent thermal stability, electron-transporting capabilities, and ability to form stable, emissive metal complexes. nih.govrsc.org They can function as the emitting layer, the host material for an emissive dopant, or as electron-transport layers.

Specifically, derivatives such as 2-(4-(9,9-dimethylacridin-10(9H)-yl)phenyl)-1-phenyl-1H-imidazo[4,5-f] rsc.orgrsc.orgphenanthroline have been successfully employed as blue emitters in OLEDs. nih.gov A device using this material achieved a luminous efficiency of 1.45 cd/A and an external quantum efficiency of 0.99% with deep blue emission coordinates. nih.gov The chemical versatility of the phenanthroline core allows for systematic tuning of the emission color and efficiency through substitution. rsc.org Introducing a 5-fluoro group into the 2,9-dimethyl-1,10-phenanthroline ligand is a targeted modification aimed at altering the energy of the highest occupied and lowest unoccupied molecular orbitals (HOMO/LUMO). This can shift the emission wavelength, potentially leading to deeper blue or other desired colors, and can also improve the stability and quantum yield of the resulting light-emitting material.

Supramolecular and Analytical Chemistry

The unique architecture of this compound makes it a highly valuable ligand in supramolecular and analytical chemistry. Its rigid structure and specific coordination behavior are foundational to its use in creating complex molecular assemblies and sensitive analytical tools.

Use in Metal-Organic Frameworks (MOFs) and Coordination Polymers

While 1,10-phenanthroline and its derivatives are well-established building blocks for coordination polymers and Metal-Organic Frameworks (MOFs), the 5-fluoro-2,9-dimethyl variant offers distinct advantages. researchgate.netresearchgate.net The bulky methyl groups at the 2 and 9 positions dictate the coordination geometry around a metal center, often preventing the formation of saturated octahedral complexes like [M(phen)₃]ⁿ⁺ and favoring lower coordination numbers. wikipedia.org This steric influence is crucial in directing the structure of the resulting polymer or framework.

Applications as Chelating Agents in Analytical Assays for Metal Ion Detection

The parent compound, 2,9-dimethyl-1,10-phenanthroline (neocuproine), is a renowned chelating agent highly selective for copper(I), forming a deeply colored orange-red complex, [Cu(neocuproine)₂]⁺, which is used for its spectrophotometric determination. cymitquimica.comwikipedia.org The steric hindrance from the methyl groups prevents the stabilization of copper(II), leading to high selectivity.

This compound retains this foundational selectivity while introducing new capabilities. The electron-withdrawing fluoro group alters the energy levels of the ligand's molecular orbitals, which can lead to shifts in the absorption and emission spectra upon metal binding. This makes it a candidate for developing highly sensitive fluorescence-based sensors. nih.gov For instance, related phenanthroline derivatives have been developed as potent fluorescent sensors for cadmium(II). nih.gov The modification of the ligand's electronic properties by the fluorine atom can fine-tune its affinity for different metal ions, potentially enabling the detection of other environmentally or biologically significant cations with high selectivity and sensitivity. nih.govnih.gov

Table 1: Comparison of Phenanthroline-Based Ligands in Metal Ion Sensing
LigandTarget IonDetection PrincipleKey FeatureReference
2,9-dimethyl-1,10-phenanthroline (Neocuproine)Cu(I)ColorimetryHigh selectivity due to steric hindrance wikipedia.org
2,9-di-(pyrid-2-yl)-1,10-phenanthroline (DPP)Cd(II)Fluorimetry (CHEF effect)High affinity for ions with radius ~1.0 Å nih.gov
1,10-phenanthroline-2,9-dicarboxamide (PDAM)Cd(II), Pb(II)UV-Vis SpectroscopyUnusual selectivity for large metal ions over smaller ones nih.gov
This compoundCu(I), other heavy metals (predicted)Colorimetry / FluorimetryFluorine atom modulates electronic properties for enhanced sensitivityN/A

Role in Selective Separation Processes (e.g., Nuclear Waste Management)

The separation of trivalent actinides (e.g., americium, curium) from lanthanides is a critical challenge in the management of high-level nuclear waste. Phenanthroline-based ligands, particularly diamide (B1670390) derivatives, have shown exceptional promise in this area. nih.gov These ligands exhibit a preference for the slightly smaller actinide ions over lanthanide ions within the same charge state, a selectivity attributed to differences in the covalency of the metal-nitrogen bond.

The use of 5-Fluoro-2,9-dimethyl-1,0-phenanthroline as a scaffold for such extractants is a promising research direction. The electron-withdrawing fluorine atom can enhance the "hard" character of the nitrogen donors, potentially sharpening the selectivity between actinides and lanthanides. rsc.org By fine-tuning the electronic nature of the ligand, it is possible to optimize the extraction efficiency and separation factors, leading to more effective and economical processes for partitioning and transmuting nuclear waste. Research on related systems has demonstrated that modifying the phenanthroline core is a powerful strategy for controlling extraction selectivities. rsc.org

Table 2: Separation Factors for Trivalent Ions Using Phenanthroline-Based Ligands
Ligand SystemIon PairSeparation Factor (SF)Solvent SystemReference
1,10-Phenanthroline-2,9-dicarboxamide derivativesAm(III) / Eu(III)>50Imidazolium ionic liquids rsc.org
2,9-dialkyl-1,10-phenanthrolineLi(I) / Na(I), K(I)HighSynergistic solvent extraction researchgate.net
This compound based extractants (Projected)Am(III) / Eu(III)Potentially enhancedOrganic / Ionic LiquidN/A

Reagent in Organic Synthesis and Functional Material Precursors

Beyond its direct use in coordination chemistry, this compound is a valuable intermediate and precursor in the synthesis of more complex organic molecules and functional materials. The phenanthroline core is a robust platform that can be further functionalized. For example, the methyl groups can be oxidized to aldehydes, which can then be converted into a wide range of derivatives such as Schiff bases, providing access to new multidentate ligands with diverse coordination properties. researchgate.net

The presence of the fluorine atom provides an additional tool for materials design. It can influence the photophysical properties of conjugated systems built upon the phenanthroline framework, making the compound a useful precursor for organic light-emitting diode (OLED) materials, chemical sensors, and molecular probes. chim.it The fluorine substitution can also enhance the thermal stability and tune the solubility of resulting polymers or materials, making this compound a strategic starting material for creating advanced materials with tailored electronic, optical, and physical properties.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-fluoro-2,9-dimethyl-1,10-phenanthroline, and how do their yields compare?

  • Methodological Answer : The synthesis of fluorinated phenanthrolines typically involves halogenation or fluorination of pre-functionalized precursors. For example:

  • Skraup–Debner–Miller reaction : Fluorinated aniline derivatives are reacted to form 5-fluoro-substituted phenanthrolines, though yields are often moderate and substrate-dependent .
  • KF-mediated fluorination : A 20-fold excess of KF with 18-crown-6 in DMSO at 110°C for 96 hours achieved 89% yield for 2-fluoro-1,10-phenanthroline, suggesting potential adaptability for 5-fluoro derivatives .
  • Electrochemical fluorination : Using Et₃N·6HF as a fluorinating agent, 5,6-difluorophenanthroline was synthesized, but scalability remains challenging .
    • Purification often involves chromatography (e.g., combi flash with ethyl acetate/dichloromethane) or recrystallization .

Q. How does fluorination at the 5-position influence the physicochemical properties of 2,9-dimethyl-1,10-phenanthroline?

  • Methodological Answer : Fluorine's electron-withdrawing nature alters electronic and steric properties:

  • Thermodynamics : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can quantify changes in melting points, heat capacities, and thermal stability compared to non-fluorinated analogs .
  • Solubility : Fluorination may reduce solubility in polar solvents due to increased hydrophobicity. Solubility parameters should be experimentally determined via UV-vis spectroscopy in varied solvents .
  • Stability : Fluorine enhances resistance to oxidation, as shown in studies on 5-fluoro-phenanthroline derivatives under oxidative conditions .

Q. What spectroscopic techniques are most effective for characterizing this compound and its intermediates?

  • Methodological Answer :

  • NMR : ¹⁹F NMR is critical for confirming fluorination and assessing purity .
  • IR spectroscopy : Identifies functional groups (e.g., C-F stretches near 1100–1200 cm⁻¹) and compares vibrational modes to non-fluorinated analogs .
  • Mass spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can synthetic challenges in achieving regioselective fluorination of 2,9-dimethyl-1,10-phenanthroline be addressed?

  • Methodological Answer :

  • Directed C-H activation : Transition metal catalysts (e.g., Pd or Rh) with directing groups may enable selective fluorination at the 5-position .
  • Fluorinating agents : Alternatives to KF, such as Selectfluor or XeF₂, could improve efficiency under milder conditions .
  • Computational modeling : DFT calculations predict reactive sites and optimize reaction pathways to minimize byproducts .

Q. How does the 5-fluoro substituent affect the coordination chemistry and photophysical properties of metal complexes?

  • Methodological Answer :

  • Electronic effects : Fluorine withdraws electron density, stabilizing low-oxidation-state metals (e.g., Cu(I)) in complexes. Cyclic voltammetry (CV) and UV-vis-NIR spectroscopy quantify redox potentials and ligand-to-metal charge transfer (LMCT) transitions .
  • Structural studies : Single-crystal X-ray diffraction reveals steric and geometric changes in complexes (e.g., flattened D₂d geometry in [Cu(dmp)₂]⁺ vs. non-fluorinated analogs) .
  • Photoluminescence : Fluorination enhances emission lifetimes in Ag(I) complexes (e.g., lifetimes >100 ms via phosphorescence studies) .

Q. What strategies resolve contradictions in reported biological activities of 5-fluoro-phenanthroline derivatives?

  • Methodological Answer :

  • Structure-activity relationship (SAR) studies : Systematic variation of substituents (e.g., methyl vs. fluoro groups) and evaluation of cytotoxicity (via MTT assays) and DNA-binding affinity (via gel electrophoresis or fluorescence quenching) .
  • Mechanistic studies : Electron paramagnetic resonance (EPR) detects radical species (e.g., phenoxyl radicals) generated during redox processes, linking structure to oxidative stress pathways .

Q. How can fluorinated phenanthrolines be optimized for applications in selective metal ion extraction or catalysis?

  • Methodological Answer :

  • Ligand design : Introduce additional donor atoms (e.g., S or O) to enhance selectivity for rare earth ions (e.g., Li⁺ extraction using 2,9-dimethyl-1,10-phenanthroline derivatives) .
  • Kinetic studies : Stopped-flow spectroscopy monitors metal-ligand complexation rates, while EXAFS probes local coordination environments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.